REACTION_CXSMILES
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[C-:1]#[N:2].[K+].CN(C)[CH2:6][C:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][C:14]=2[N+:16]([O-:18])=[O:17])[NH:9][CH:8]=1>O.CN(C=O)C>[N+:16]([C:14]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:15]=1[C:7]([CH2:6][C:1]#[N:2])=[CH:8][NH:9]2)([O-:18])=[O:17] |f:0.1|
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Name
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|
Quantity
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9.2 g
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Type
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reactant
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Smiles
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[C-]#N.[K+]
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Name
|
|
Quantity
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3.1 g
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Type
|
reactant
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Smiles
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CN(CC1=CNC2=CC=CC(=C12)[N+](=O)[O-])C
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Name
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Quantity
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80 mL
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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80 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 1 h
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Duration
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1 h
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Type
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CUSTOM
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Details
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partitioned between H2O (200 mL) and EtOAc (400 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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The crude product was purified by silica gel chromatography
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Type
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WASH
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Details
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eluting with a gradient of hexane
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Name
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Type
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product
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Smiles
|
[N+](=O)([O-])C1=C2C(=CNC2=CC=C1)CC#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |